![molecular formula C16H8F26NaO4P B13418554 Sodium bis[2-(perfluorohexyl)ethyl] phosphate CAS No. 407582-79-0](/img/structure/B13418554.png)
Sodium bis[2-(perfluorohexyl)ethyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of sodium bis[2-(perfluorohexyl)ethyl] phosphate typically involves the reaction of perfluorohexyl ethyl alcohol with phosphorus oxychloride, followed by neutralization with sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Sodium bis[2-(perfluorohexyl)ethyl] phosphate can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorohexyl ethyl alcohol and phosphoric acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-(perfluorohexyl)ethyl] phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium bis[2-(perfluorohexyl)ethyl] phosphate exerts its effects is primarily through its interaction with lipid membranes. The perfluoroalkyl groups can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins . This interaction can influence various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Sodium bis[2-(perfluorohexyl)ethyl] phosphate is unique due to its specific perfluoroalkyl chain length and phosphate group. Similar compounds include:
Sodium bis[2-(perfluorooctyl)ethyl] phosphate: This compound has a longer perfluoroalkyl chain, which can affect its physical and chemical properties.
Sodium bis[2-(perfluorobutyl)ethyl] phosphate: This compound has a shorter perfluoroalkyl chain, leading to different stability and reactivity characteristics.
These comparisons highlight the importance of chain length and functional groups in determining the properties and applications of perfluoroalkyl phosphates .
Eigenschaften
CAS-Nummer |
407582-79-0 |
|---|---|
Molekularformel |
C16H8F26NaO4P |
Molekulargewicht |
812.15 g/mol |
IUPAC-Name |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |
InChI |
InChI=1S/C16H9F26O4P.Na/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);/q;+1/p-1 |
InChI-Schlüssel |
KAERDPJOMFJGIU-UHFFFAOYSA-M |
Kanonische SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


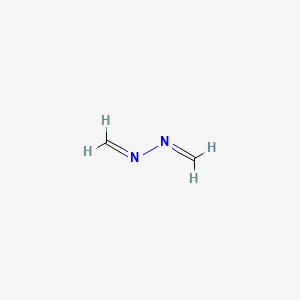
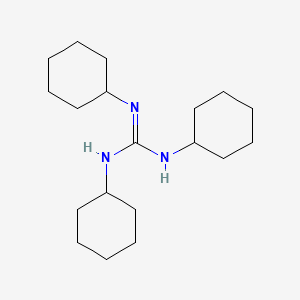
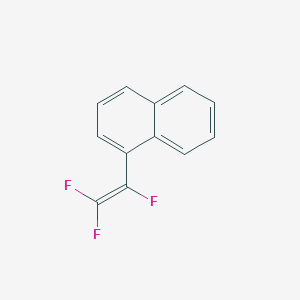
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)

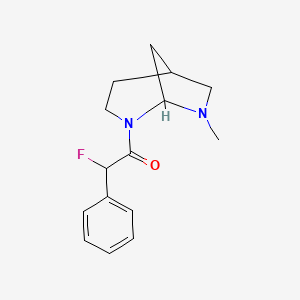
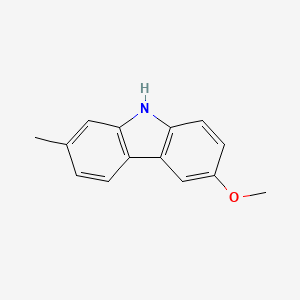
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
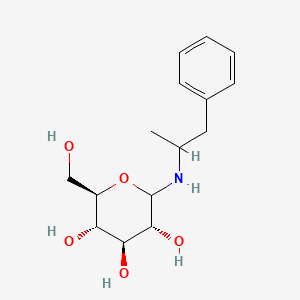
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)


